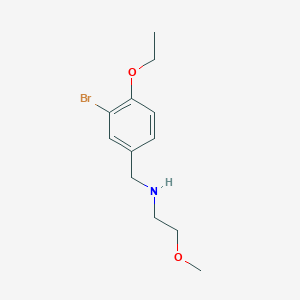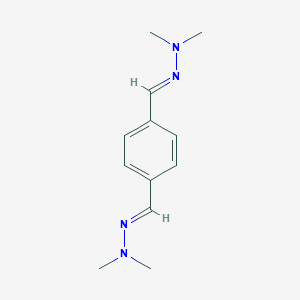
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine, also known as BEMA, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BEMA belongs to the family of phenethylamines and is a derivative of the popular psychedelic drug, mescaline.
作用机制
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine exerts its neuroprotective effects by activating the sigma-1 receptor, which is involved in regulating various cellular processes such as calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor by this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as alpha-synuclein and beta-amyloid.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the survival and growth of neurons. Additionally, this compound can increase the levels of glutathione, which is an antioxidant that can protect cells from oxidative damage. This compound can also reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of using N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly on the brain. Additionally, this compound has a relatively low toxicity profile and does not exhibit significant adverse effects at therapeutic doses. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the long-term safety profile of this compound and its potential for drug interactions. Finally, research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
Conclusion:
This compound is a promising compound that has shown potential for the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成方法
The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a white solid with a melting point of 150-152°C.
科学研究应用
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to possess neuroprotective properties and can prevent the loss of dopaminergic neurons in the brain. Additionally, this compound has been found to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
属性
分子式 |
C12H18BrNO2 |
|---|---|
分子量 |
288.18 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI 键 |
YKUSIWNVNPDZIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)


![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
